

# Crisugabalin's Mechanism of Action on the α2δ Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Crisugabalin |           |
| Cat. No.:            | B12431374    | Get Quote |

#### Introduction

Crisugabalin (also known as HSK16149) is a novel, third-generation oral y-aminobutyric acid (GABA) analog that represents a significant advancement in the class of gabapentinoids.[1][2] Structurally, it is distinguished by a unique tricyclic cage-like structure which enhances its molecular rigidity.[1] This modification contributes to its improved target affinity, metabolic stability, lipophilicity, and overall pharmacological activity compared to its predecessors, gabapentin and pregabalin.[1] Crisugabalin is a selective ligand for the  $\alpha2\delta$  subunit of voltagegated calcium channels (VGCCs) and has demonstrated significant analgesic efficacy in both preclinical and clinical settings for chronic neuropathic pain.[2][3][4] In May 2024, it was approved by the National Medical Products Administration (NMPA) of China for the treatment of diabetic peripheral neuropathic pain (DPNP), followed by an approval for postherpetic neuralgia (PHN).[1][5] This guide provides an in-depth examination of crisugabalin's mechanism of action, focusing on its interaction with the  $\alpha2\delta$  subunit, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

# Core Mechanism of Action: Targeting the $\alpha2\delta$ Subunit

The primary molecular target of **crisugabalin**, like other gabapentinoids, is the  $\alpha 2\delta$  auxiliary subunit of presynaptic voltage-gated calcium channels.[6][7] The  $\alpha 2\delta$ -1 subunit, in particular, has been identified as a key contributor to the pathophysiology of neuropathic pain.[3][8] Under neuropathic conditions, the expression of the  $\alpha 2\delta$ -1 subunit is upregulated in dorsal root







ganglia (DRG) neurons, which correlates with the onset and duration of pain behaviors.[9] This upregulation is thought to facilitate excessive excitatory neurotransmission.[10]

Crisugabalin exerts its therapeutic effects by binding with high affinity to the  $\alpha 2\delta$ -1 subunit.[3] This binding modulates the function of the VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal.[3][6] The decreased intracellular calcium concentration, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][6] This attenuation of excitatory signaling in the central nervous system is the fundamental mechanism responsible for the analgesic effects of **crisugabalin**.[3][6] Animal studies have conclusively shown that the analgesic actions of gabapentinoids are mediated through the  $\alpha 2\delta$ -1 subunit.[9][10]





Click to download full resolution via product page

**Caption:** Molecular mechanism of **crisugabalin** at the presynaptic terminal.



## **Quantitative Data: Binding Affinity and Selectivity**

**Crisugabalin** exhibits a significantly higher binding affinity for the  $\alpha 2\delta$  subunit compared to earlier-generation gabapentinoids, which may contribute to its enhanced potency and longer duration of action.[1][3] In vitro studies have shown that **crisugabalin** is highly selective for the  $\alpha 2\delta$  subunit, with no significant effects on 105 other safety targets, including various receptors and transporters in the dopaminergic and cholinergic systems.[1][2]

Table 1: Comparative Binding Affinities of  $\alpha 2\delta$  Ligands

| Compound     | Target        | IC50 (nM) | Reference |
|--------------|---------------|-----------|-----------|
| Crisugabalin | α2δ-1 Subunit | 4.0       | [3]       |

| Pregabalin |  $\alpha 2\delta$ -1 Subunit | 92.0 |[3] |

IC<sub>50</sub> (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC<sub>50</sub> value indicates a higher binding affinity.

This 23-fold greater binding affinity of **crisugabalin** compared to pregabalin is a key distinguishing feature.[1][2]

#### **Preclinical Evidence in Animal Models**

The analgesic properties of **crisugabalin** have been demonstrated in various animal models of neuropathic and chronic pain.[3][6] These studies highlight its potency, duration of action, and improved therapeutic index over pregabalin.[11]

Table 2: Summary of Preclinical Efficacy in Neuropathic Pain Models



| Animal Model                                            | Crisugabalin<br>Dose | Key Findings                             | Comparison<br>with<br>Pregabalin                               | Reference |
|---------------------------------------------------------|----------------------|------------------------------------------|----------------------------------------------------------------|-----------|
| Streptozotocin -induced diabetic neuropathy (Rat)       | 10 mg/kg<br>(MED)    | Significant<br>analgesic<br>effect.      | Efficacy was<br>similar to 30<br>mg/kg of<br>pregabalin.       | [2]       |
| Streptozotocin-<br>induced diabetic<br>neuropathy (Rat) | 30 mg/kg             | Analgesic effect persisted for 24 hours. | Pregabalin's<br>effect at 30<br>mg/kg lasted<br>only 12 hours. | [1][2]    |
| Intermittent cold stress model                          | Not specified        | Inhibited<br>mechanical<br>allodynia.    | -                                                              | [1][2]    |
| Formalin-induced pain model                             | Not specified        | Reduced phase II pain behaviors.         | -                                                              | [1]       |

| Rotarod Test (CNS side effects) | 100 mg/kg (MED) | Indicated a better safety profile on the central nervous system. | MED for pregabalin was 30 mg/kg, suggesting **crisugabalin** has a more benign neurotoxicity profile. |[2][3] |

MED (Minimum Effective Dose) is the lowest dose of a drug that produces a therapeutic effect.

Furthermore, the brain tissue exposure level of **crisugabalin** was found to be 18-fold lower than that of pregabalin, suggesting a more favorable neurotoxicity profile.[3][11]

## **Clinical Efficacy**

**Crisugabalin** has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials, demonstrating significant efficacy and a favorable safety profile in patients with postherpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP).[3][12]

## **Postherpetic Neuralgia (PHN)**



A Phase 3 trial involving 366 adults with PHN showed that **crisugabalin**, at doses of 40 mg/day and 80 mg/day, provided statistically significant improvements in the average daily pain score (ADPS) compared to placebo over 12 weeks.[3][8][11]

Table 3: Clinical Efficacy of Crisugabalin in Postherpetic Neuralgia (Phase 3)

| Treatment<br>Group (12<br>weeks) | N   | LSM Change<br>from Baseline<br>in ADPS | Difference vs.<br>Placebo (95%<br>CI) | P-value |
|----------------------------------|-----|----------------------------------------|---------------------------------------|---------|
| Placebo                          | 124 | -1.1                                   | -                                     | -       |
| Crisugabalin 40<br>mg/day        | 121 | -2.2                                   | -1.1 (-1.6 to -0.7)                   | < .001  |

| Crisugabalin 80 mg/day | 121 | -2.6 | -1.5 (-2.0 to -1.0) | < .001 |

ADPS (Average Daily Pain Score) measured on an 11-point Numeric Pain Rating Scale. LSM (Least Squares Mean). CI (Confidence Interval). Data from Zhang D, et al. JAMA Dermatol. 2024.[8][11]

A significantly higher proportion of patients treated with **crisugabalin** achieved ≥30% and ≥50% pain reduction compared to the placebo group.[8][11] Common treatment-emergent adverse events included dizziness and somnolence, which were generally mild to moderate. [11][13]

## **Diabetic Peripheral Neuropathic Pain (DPNP)**

In a study of patients with DPNP, **crisugabalin** demonstrated a rapid onset of pain relief.[12] Significant reductions in ADPS compared to placebo were observed as early as week 1 for both 40 mg/day and 80 mg/day doses.[12] In contrast, the pregabalin group showed significant pain relief only from week 6.[12] Another study focused on DPNP patients who had an inadequate response to pregabalin. In this population, **crisugabalin** (40 mg/day) was found to be superior to pregabalin (300 mg/day) in reducing pain symptoms over a 4-week period and was well tolerated.[13]

Table 4: Clinical Efficacy in DPNP Patients with Inadequate Response to Pregabalin (Phase 2)



| Treatment Group (4 weeks)  | N  | LSM Change from Baseline in VAS | P-value (vs.<br>Pregabalin) |
|----------------------------|----|---------------------------------|-----------------------------|
| Pregabalin (300<br>mg/day) | 46 | -7.1                            | -                           |

| Crisugabalin (40 mg/day) | 44 | -14.4 | 0.0069 |

VAS (Visual Analog Scale) for pain. Data from a Phase 2 study in Chinese patients.[13]

## **Experimental Protocols**

The characterization of **crisugabalin**'s interaction with the  $\alpha 2\delta$  subunit involves standard pharmacological assays, including radioligand binding assays and electrophysiological studies.

## **Competitive Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki or IC<sub>50</sub>) of an unlabeled compound (**crisugabalin**) by measuring its ability to compete with a radiolabeled ligand (e.g., [ $^{3}$ H]-gabapentin) for binding to the target receptor ( $\alpha 2\delta$  subunit).[2][14]

#### Methodology:

- Membrane Preparation: Tissues or cells expressing the α2δ subunit are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is determined using a standard assay (e.g., BCA assay).[14]
- Assay Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound (crisugabalin).[14]
- Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is
  then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand
  from the unbound radioligand. The filters are washed with ice-cold buffer to remove nonspecifically bound radioactivity.[14]



- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]
- Data Analysis: The amount of specific binding at each concentration of the test compound is calculated. The data are then fitted to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. The Ki (inhibitor constant) is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.[15][16]



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

#### Whole-Cell Patch-Clamp Electrophysiology

#### Foundational & Exploratory





This technique is used to measure the effect of a compound on the flow of ions through voltage-gated calcium channels in individual neurons (e.g., dorsal root ganglion neurons).[17] [18]

#### Methodology:

- Cell Preparation: Neurons (e.g., from rat DRG) are cultured on coverslips.[18]
- Patch-Clamp Recording: A glass micropipette with a very small tip is pressed against the
  membrane of a single neuron to form a high-resistance seal. The membrane patch under the
  pipette is then ruptured to gain electrical access to the cell's interior (whole-cell
  configuration).[19]
- Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -80 mV) by the patch-clamp amplifier.[18]
- Eliciting Currents: Depolarizing voltage steps are applied to activate the voltage-gated calcium channels, and the resulting inward flow of ions (calcium or barium, used as a charge carrier) is recorded as a current.[18]
- Drug Application: A baseline current is recorded. Then, **crisugabalin** is applied to the cell via the bath solution, and the calcium channel currents are recorded again.[17]
- Data Analysis: The amplitude of the calcium current before and after drug application is compared to determine the extent of inhibition.[17]





Click to download full resolution via product page

**Caption:** Workflow for whole-cell patch-clamp electrophysiology.

#### Conclusion



Crisugabalin is a potent and selective ligand for the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels. Its distinct cage-like structure confers a significantly higher binding affinity compared to pregabalin, which translates into enhanced analgesic potency and a longer duration of action. The core mechanism involves binding to the  $\alpha 2\delta$ -1 subunit on presynaptic neurons, which modulates calcium channel function, reduces the influx of calcium, and subsequently decreases the release of key excitatory neurotransmitters involved in pain signaling. This mechanism is strongly supported by quantitative binding data, preclinical efficacy in animal models, and robust clinical trial results in patients with chronic neuropathic pain. The favorable efficacy and safety profile, including a rapid onset of action and effectiveness in patients with an inadequate response to other therapies, positions **crisugabalin** as a valuable therapeutic option for the management of neuropathic pain.[1][12][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rapid Onset of Pain Relief with Crisugabalin in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Crisugabalin (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of HSK16149, a Selective Ligand of α2δ Subunit of Voltage-Gated Calcium Channel wi... [ouci.dntb.gov.ua]
- 5. crisugabalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. What is the mechanism of Crisugabalin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Crisugabalin Alleviates Postherpetic Neuralgia Symptoms in Phase 3 Study | MDedge [mdedge.com]

#### Foundational & Exploratory





- 9. Identification of the  $\alpha$ 2- $\delta$ -1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the gabapentinoids and  $\alpha$  2  $\delta$ -1 calcium channel subunit in neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Rapid Onset of Pain Relief with Crisugabalin in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A guide to simple, direct, and quantitative in vitro binding assays PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand binding assays at equilibrium: validation and interpretation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crisugabalin's Mechanism of Action on the α2δ Subunit: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431374#crisugabalin-mechanism-of-action-on-2-subunit]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com